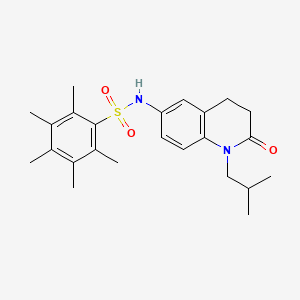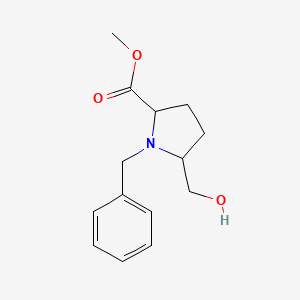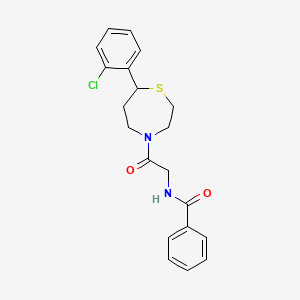![molecular formula C12H15FN2O B2688627 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1339196-74-5](/img/structure/B2688627.png)
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a promising drug in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.
Applications De Recherche Scientifique
Azetidine Compounds in Antimitotic Research
Azetidine derivatives, such as those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, have been explored for their antimitotic properties. These compounds, with various substituents, demonstrate the structural versatility of azetidine for designing antimitotic agents, potentially useful in cancer research (Twamley, O’Boyle, & Meegan, 2020).
Azetidine Derivatives in Antibiotic Synthesis
The synthesis and antibacterial activity of azetidin-2-ones, particularly as monocyclic β-lactam antibiotics, underscore the importance of azetidine derivatives in developing new antibacterial agents. These compounds have shown strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains (Yoshida et al., 1986).
Azetidine in Nicotinic Acetylcholine Receptor Research
Research on azetidine derivatives, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, highlights their potential as ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype. These findings are significant for neuroscience, offering pathways for the development of new diagnostic tools and treatments for neurological disorders (Doll et al., 1999).
Azetidine as a Synthon for Biologically Important Compounds
Azetidin-2-one's role as a synthon for synthesizing a variety of biologically significant molecules further showcases the compound's utility in organic chemistry and drug development. This usage includes the synthesis of beta-lactam antibiotics and various other organic molecules by exploiting the strain energy associated with the azetidine ring (Deshmukh et al., 2004).
Azetidine-Based Compounds in CNS Activity Research
The development of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents illustrates the compound's potential in central nervous system (CNS) activity research. These compounds have shown dose-dependent antidepressant and nootropic activities, indicating azetidine's promise in developing therapeutic agents for CNS disorders (Thomas et al., 2016).
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-9(2-4-11)8-15-12(16)5-10-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVITQJFYKHDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2688550.png)

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)



![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)


![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/no-structure.png)